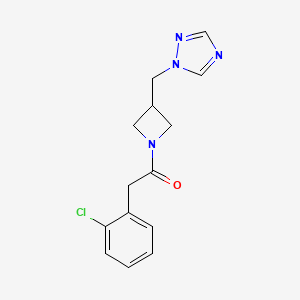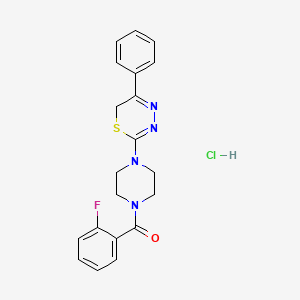
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has gained attention as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit mTOR signaling, which is involved in cell growth, proliferation, and survival.
科学的研究の応用
Synthesis and Characterization
Researchers have developed various methods for synthesizing azetidinone derivatives, including those related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one". For instance, azetidinones have been prepared through reactions involving Schiff base derivatives, demonstrating their potential in rapid and efficient synthesis under microwave-assisted conditions. These compounds are noted for their pharmacological activity, including antibacterial and antifungal properties against a range of pathogens (K. Mistry & K. R. Desai, 2006).
Pharmacological Evaluation
The pharmacological relevance of azetidinone derivatives has been extensively evaluated, particularly their antimicrobial efficacy. Azetidinones synthesized from 3-methyl-1H-pyrazol-5(4H)-one have shown promising antibacterial activities against various bacterial strains, highlighting their potential in addressing microbial resistance (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012). Furthermore, indolyl azetidinones have been investigated for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and reduced ulcerogenic potential (R. Kalsi et al., 1990).
Catalytic Applications
Azetidinone derivatives have also been explored for their catalytic applications. Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, for example, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the compound's potential as a chiral ligand in asymmetric synthesis (Mincan Wang et al., 2008).
Antifungal Activity
The antifungal potential of azetidinone derivatives, particularly against agricultural pathogens, has been documented. Novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives synthesized have exhibited significant antifungal activities, comparable to existing antifungal agents, thereby offering new avenues for crop protection (Yi-An Ruan et al., 2011).
Structural Characterization
The structural characterization of azetidinone derivatives has facilitated a deeper understanding of their chemical properties. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been elucidated, providing insights into molecular conformation and stability (Heng-Shan Dong & Guoyong Huo, 2009).
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)5-14(20)18-6-11(7-18)8-19-10-16-9-17-19/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQCQWOQGNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)
![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2617051.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)

![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)



![7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2617069.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2617070.png)
